molecular formula C7H13NO B14256852 2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)- CAS No. 204327-16-2

2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-

Cat. No.: B14256852
CAS No.: 204327-16-2
M. Wt: 127.18 g/mol
InChI Key: CKGOIZORGVFPFX-VQVTYTSYSA-N
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Description

2-Azabicyclo[221]heptane-3-methanol, (1S,3R,4R)- is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of a hydroxyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-3-methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and suitable ligands to facilitate the transformation.

Industrial Production Methods

While specific industrial production methods for 2-Azabicyclo[2.2.1]heptane-3-methanol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-3-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include epoxides, ketones, and various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-3-methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Azabicyclo[2.2.1]heptane-3-methanol is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature enhances its utility in synthetic chemistry and broadens its range of applications in scientific research.

Properties

CAS No.

204327-16-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methanol

InChI

InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

CKGOIZORGVFPFX-VQVTYTSYSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H](N2)CO

Canonical SMILES

C1CC2CC1C(N2)CO

Origin of Product

United States

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